molecular formula C8H9ClF3N B591392 (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride CAS No. 128404-37-5

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

Cat. No.: B591392
CAS No.: 128404-37-5
M. Wt: 211.612
InChI Key: LCQGOISHUDYBOS-FJXQXJEOSA-N
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Description

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2,2,2-Trifluoro-1-phenylethanol.

    Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    2,2,2-Trifluoroethylamine: Lacks the phenyl group, resulting in different chemical properties.

    Phenylethylamine: Lacks the trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is unique due to the presence of both trifluoromethyl and phenyl groups, which confer distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQGOISHUDYBOS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655106
Record name (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128404-37-5
Record name (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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